8-Bromo-5-(bromomethyl)quinoline is a chemical compound with the molecular formula and a molecular weight of 300.977 g/mol. It is classified under the category of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features two bromine atoms, one at the 5-position and another in the bromomethyl group at the 8-position of the quinoline ring structure, contributing to its unique chemical properties and reactivity.
The synthesis of 8-Bromo-5-(bromomethyl)quinoline can be achieved through various methods, primarily involving bromination reactions. A common synthetic route includes:
These methods require careful control of reaction conditions to optimize yield and minimize by-products.
The molecular structure of 8-Bromo-5-(bromomethyl)quinoline can be represented using various notations:
C1=CC=C2C(=C1)C=CC(=N2)CBr
NNAYPIDFVQLEDK-UHFFFAOYSA-N
The structure consists of a fused quinoline ring system with two bromine substituents, which significantly influence its chemical behavior and reactivity .
8-Bromo-5-(bromomethyl)quinoline participates in several chemical reactions due to its electrophilic bromine centers. Notable reactions include:
These reactions highlight the compound's utility as a building block in organic synthesis.
The mechanism of action for compounds like 8-Bromo-5-(bromomethyl)quinoline often involves interaction with biological targets through nucleophilic attack on electrophilic centers in target molecules. For instance:
The physical properties of 8-Bromo-5-(bromomethyl)quinoline include:
These properties are crucial for understanding its behavior in biological systems and potential applications.
8-Bromo-5-(bromomethyl)quinoline has significant applications in various fields:
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.: 1356964-77-6
CAS No.:
CAS No.: